molecular formula C8H5BrN2OS B2382178 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one CAS No. 54558-08-6

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one

Cat. No.: B2382178
CAS No.: 54558-08-6
M. Wt: 257.11
InChI Key: VTVDIPYOXPUUIW-UHFFFAOYSA-N
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Description

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one is a useful research compound. Its molecular formula is C8H5BrN2OS and its molecular weight is 257.11. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Mononuclear ReI Complex Synthesis : A derivative, [(ppyEt)Re(CO)3Br], was synthesized using a compound related to 3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one. This complex displays a non-regular octahedron around the rhenium(I) center, which is significant for understanding complex molecular structures (Saldías et al., 2020).

  • Molecular Modeling and Antioxidant Evaluation : Novel derivatives, including ones related to this compound, were prepared and evaluated for antioxidant activities. Some derivatives showed significant antioxidant activities, which are important in medicinal chemistry and pharmacology (Althagafi, 2022).

Biological Applications

  • Antibacterial and Antifungal Evaluation : Compounds based on 5-bromothiophene, including derivatives of this compound, were synthesized and showed good antibacterial and antifungal activity. This is significant for developing new antimicrobial agents (Sharma et al., 2022).

  • Anticancer Activity : A Schiff base derivative of this compound showed cytotoxic activity for the A549 cell line, indicating potential for cancer treatment research (M et al., 2022).

Corrosion Inhibition

  • Inhibitory Effect on Mild Steel Corrosion : Pyridazine derivatives, including ones related to this compound, were studied for their effects on the electrochemical dissolution of mild steel in 1 M HCl. This is important for understanding materials science and engineering applications (Mashuga et al., 2017).

Synthesis of Novel Compounds

  • Synthesis of Novel Derivatives : A series of novel 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one derivatives were synthesized, demonstrating pathways for creating new compounds with potential biological activities (Yengoyan et al., 2018).

Properties

IUPAC Name

3-(5-bromothiophen-2-yl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2OS/c9-7-3-2-6(13-7)5-1-4-8(12)11-10-5/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVDIPYOXPUUIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NN=C1C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54558-08-6
Record name 6-(5-bromothiophen-2-yl)-2,3-dihydropyridazin-3-one
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